2,4-dibromo-6-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 1,3-benzodioxole-5-carboxylate
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Overview
Description
2,4-DIBROMO-6-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE is a complex organic compound characterized by multiple bromine atoms and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIBROMO-6-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE typically involves multiple steps, including bromination and coupling reactions. The bromination of phenolic compounds can be achieved using reagents such as DMSO and oxalyl bromide, which offer mild conditions and high yields . Additionally, the Suzuki–Miyaura coupling reaction is often employed for forming carbon-carbon bonds under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and coupling reactions, utilizing efficient and cost-effective reagents and catalysts. The use of room-temperature ionic liquids and recyclable solvents can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-DIBROMO-6-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like Selectfluor.
Reduction: Reduction reactions may involve the use of hydride donors.
Substitution: Halogen atoms in the compound can be substituted using nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include DMSO, oxalyl bromide, and Selectfluor . Reaction conditions often involve mild temperatures and the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, bromination reactions typically yield dibrominated products, while oxidation reactions can produce various oxidized derivatives .
Scientific Research Applications
2,4-DIBROMO-6-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and coupling reactions.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2,4-DIBROMO-6-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE involves its interaction with molecular targets and pathways. The compound’s bromine atoms and benzodioxole moiety play crucial roles in its reactivity and interactions. Specific pathways and targets depend on the context of its application, such as its use in biological or chemical systems .
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromo-6-isopropyl-3-methylphenol: Used as a preservative and antimicrobial agent.
1,2-bis(2,4,6-tribromophenoxy)ethane: Applied as a brominated flame retardant.
Uniqueness
2,4-DIBROMO-6-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE is unique due to its complex structure, which includes multiple bromine atoms and a benzodioxole moiety
Properties
Molecular Formula |
C23H13Br5N2O6 |
---|---|
Molecular Weight |
812.9 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(E)-[[2-(2,4,6-tribromophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C23H13Br5N2O6/c24-13-3-12(8-29-30-20(31)9-33-22-16(27)6-14(25)7-17(22)28)21(15(26)5-13)36-23(32)11-1-2-18-19(4-11)35-10-34-18/h1-8H,9-10H2,(H,30,31)/b29-8+ |
InChI Key |
KFBHDFRHCUBLPK-JBQSXSRFSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=C(C=C(C=C3Br)Br)/C=N/NC(=O)COC4=C(C=C(C=C4Br)Br)Br |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=C(C=C(C=C3Br)Br)C=NNC(=O)COC4=C(C=C(C=C4Br)Br)Br |
Origin of Product |
United States |
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